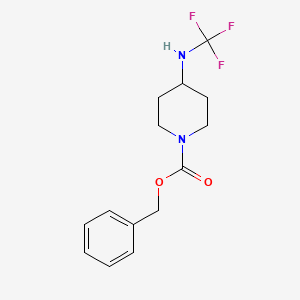
Benzyl 4-((trifluoromethyl)amino)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-((trifluoromethyl)amino)piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a benzyl group and a trifluoromethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-((trifluoromethyl)amino)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides.
Addition of the Trifluoromethylamino Group:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the piperidine ring or the trifluoromethylamino group, potentially leading to the formation of secondary amines or reduced piperidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl group or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Secondary amines, reduced piperidine derivatives.
Substitution: Various substituted benzyl or piperidine derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as hydrophobicity or thermal stability.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Biological Probes: It can be used as a probe in biological studies to investigate enzyme activity or receptor binding.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Agriculture: It may find applications in the development of agrochemicals, such as pesticides or herbicides.
Mécanisme D'action
The mechanism of action of Benzyl 4-((trifluoromethyl)amino)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethylamino group can enhance binding affinity and selectivity, while the piperidine ring provides structural stability.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: It may bind to receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Benzylpiperidine: Similar structure but lacks the trifluoromethylamino group.
Trifluoromethylpiperidine: Similar structure but lacks the benzyl group.
Piperidine Carboxylates: Various derivatives with different substituents on the piperidine ring.
Uniqueness:
Trifluoromethylamino Group: Enhances binding affinity and selectivity in biological applications.
Benzyl Group: Provides additional sites for chemical modification and enhances lipophilicity.
Piperidine Ring: Offers structural stability and versatility in chemical reactions.
Propriétés
Formule moléculaire |
C14H17F3N2O2 |
|---|---|
Poids moléculaire |
302.29 g/mol |
Nom IUPAC |
benzyl 4-(trifluoromethylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H17F3N2O2/c15-14(16,17)18-12-6-8-19(9-7-12)13(20)21-10-11-4-2-1-3-5-11/h1-5,12,18H,6-10H2 |
Clé InChI |
HUVAEVSQKQWEPN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1NC(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















